molecular formula C14H19NO5S B8395946 Methyl-1-[(4-methoxyphenyl)sulfonyl]piperidine-2(R,S)-carboxylate

Methyl-1-[(4-methoxyphenyl)sulfonyl]piperidine-2(R,S)-carboxylate

Cat. No. B8395946
M. Wt: 313.37 g/mol
InChI Key: FFKNQMSODBQINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06121272

Procedure details

Methyl pipecolinate hydrochloride (10.0 g, 55.6 mmol), triethylamine (14.1 g, 19.4 mL, 139.2 mmol, 2.5 equiv), 1,4-dioxane (75 mL), and water (75 mL) are stirred at room temperature and then p-methoxyphenylsulfonyl chloride (13.8 g, 66.8 mmol, 1.2 equiv) is added. The resulting solution is stirred at room temperature overnight. The solution is then poured into water and extracted with CH2Cl2. The combined organic extracts are dried (Na2SO4) and concentrated to an oil under reduced pressure. Purification of the oil is accomplished by chromatography on silica gel using 7/3 hexane/EtOAc as the eluent. The product is obtained as a colorless oil which solidified upon standing.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH:2]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:3]1[C:4]([O:6][CH3:7])=[O:5].C(N(CC)CC)C.O1CCOCC1.[CH3:25][O:26][C:27]1[CH:32]=[CH:31][C:30]([S:33](Cl)(=[O:35])=[O:34])=[CH:29][CH:28]=1>O>[CH3:7][O:6][C:4]([CH:3]1[CH2:8][CH2:9][CH2:10][CH2:11][N:2]1[S:33]([C:30]1[CH:29]=[CH:28][C:27]([O:26][CH3:25])=[CH:32][CH:31]=1)(=[O:35])=[O:34])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.N1C(C(=O)OC)CCCC1
Name
Quantity
19.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the oil
CUSTOM
Type
CUSTOM
Details
The product is obtained as a colorless oil which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(=O)C1N(CCCC1)S(=O)(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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